Ipodate calcium is derived from iopodic acid, a tri-iodinated organic compound. The structural formula of iopodic acid is with a molecular weight of approximately 597.961 g/mol . Ipodate calcium is categorized under the broader class of iodinated contrast media, specifically those that are water-soluble and hepatotropic, allowing them to be effectively used in imaging procedures .
The synthesis of ipodate calcium involves several key steps, primarily focusing on the reaction between iopodic acid and calcium salts. A notable method for synthesizing calcium iodate includes:
The yield of this process can reach up to 93%, demonstrating its efficiency in producing high-quality ipodate calcium .
The molecular structure of ipodate calcium can be described by its chemical formula , which reflects the presence of multiple iodine atoms attached to a benzene ring structure. Key structural features include:
Ipodate calcium participates in various chemical reactions relevant to its applications:
The mechanism of action of ipodate calcium as a cholecystographic agent involves:
The absorption occurs through passive diffusion across the gastrointestinal mucosa, facilitated by bile salts, achieving maximum effect approximately five hours after ingestion .
Ipodate calcium exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 1234.0 g/mol |
Melting Point | Not specified |
Solubility | Water-soluble |
Density | Not specified |
pH | Neutral (around 7) |
Ipodate calcium has several significant applications:
The development of Ipodate Calcium originates from foundational chemistry research on triiodinated benzene derivatives, which gained prominence in the mid-20th century due to their radiopaque properties. These compounds feature a benzene ring with iodine atoms at positions 2, 4, and 6, creating electron-dense molecules capable of absorbing X-rays. Early patents (e.g., EP0983227B8) detailed methods for synthesizing triiodinated aromatic compounds via electrophilic iodination, where iodine monochloride or elemental iodine served as iodinating agents in the presence of oxidizing agents [9]. The synthesis typically involved stepwise halogenation of aniline precursors, followed by Sandmeyer reactions to introduce carboxylate functionalities essential for salt formation. A critical innovation was the selective iodination protocol that minimized polyhalogenation byproducts through controlled temperature (0–5°C) and pH adjustments [9].
Table 1: Key Patents for Triiodinated Benzene Derivatives
Patent Number | Year | Focus | Chemical Innovation |
---|---|---|---|
EP0983227B8 | 1998 | Synthesis optimization | Alkaline iodination with sodium hydroxide |
WO2018229237A1 | 2018 | Trimethyl benzene intermediates | Catalytic aromatization |
US 3,024,265 | 1962 | Ipodate salts | Calcium salt crystallization |
The molecular architecture of these agents prioritized lipid solubility for biological compatibility. Ipodate Calcium’s progenitor, iopodic acid (3-[[(dimethylamino)methylene]amino]-2,4,6-triiodohydrocinnamic acid), was functionalized with a propanoic acid chain to enable salt formation with calcium ions, enhancing its stability for oral administration [2] [8]. Patent protection for Ipodate Calcium (CAS 1151-11-7) was secured by Bracco Imaging S.p.A. in 1961, emphasizing its crystalline structure and purification via recrystallization from ethanol-water mixtures [9].
Ipodate Calcium (brand name: Oragrafin Calcium) received FDA approval on March 15, 1962, as an oral cholecystographic agent for gallbladder imaging. Approval was granted under NDA #012789 based on demonstrated efficacy in opacifying biliary structures via hepatic excretion and intestinal reabsorption [4] [8]. The drug’s approval marked a regulatory milestone as one of the first triiodinated agents available in calcium salt form, offering improved solubility over sodium-based alternatives.
However, FDA approval for hyperthyroidism was never secured despite off-label use supported by clinical studies. Research indicated that Ipodate Calcium inhibited thyroxine 5'-deiodinase, reducing conversion of thyroxine (T4) to triiodothyronine (T3) by ~62% within 24 hours [5]. Nevertheless, Bracco withdrew Oragrafin Calcium from the U.S. market in 2001 due to declining demand from non-invasive imaging alternatives (e.g., ultrasound and MRI) and commercial viability concerns rather than safety issues [4] [8]. The FDA formally discontinued its approval status in 2003, citing voluntary withdrawal by the manufacturer [10].
Ipodate Calcium’s global regulatory trajectory mirrored its U.S. pattern: initial adoption followed by phased discontinuation. The drug retained marketing authorization in India and Mexico until 2010 but was discontinued in the European Union (2005), Canada (2007), and Japan (2009) [4]. Health Canada’s discontinuation notice specified "commercial reasons" as the primary factor, coinciding with Bracco’s termination of production [8].
Table 2: Global Regulatory Status of Ipodate Calcium
Region | Approval Period | Discontinuation Year | Primary Reason |
---|---|---|---|
United States | 1962–2001 | 2003 | Commercial viability |
European Union | 1965–2005 | 2005 | Imaging alternatives |
Canada | 1964–2007 | 2007 | Manufacturer decision |
Japan | 1971–2009 | 2009 | Clinical obsolescence |
Schering AG attempted to reintroduce Ipodate Calcium under the brand name Biloptin in 1981 but abandoned efforts due to stringent modern radiopaque agent regulations [4]. The World Health Organization’s Essential Medicines List never included Ipodate Calcium, reflecting its specialized application and limited therapeutic scope. Post-discontinuation, remaining stocks were distributed through compounding pharmacies until approximately 2015, primarily for veterinary applications in feline hyperthyroidism [5] [8].
"The trajectory of Ipodate Calcium exemplifies how pharmacological innovation intersects with regulatory and commercial realities. Its legacy persists in modern contrast agent design—particularly in structure-solubility optimization—describing clinical obsolescence." [4] [9]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7